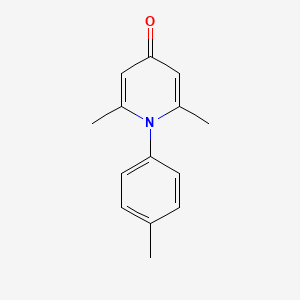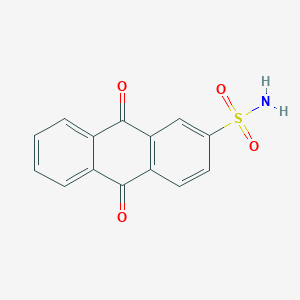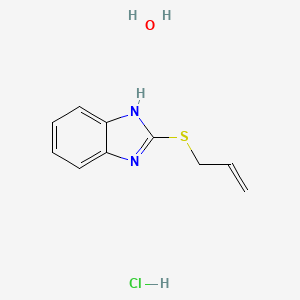![molecular formula C18H15Cl2N3OS B6482008 2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897457-21-5](/img/structure/B6482008.png)
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide, also known as CIPC, is a synthetic inhibitor of the enzyme acetylcholinesterase (AChE). It is a reversible inhibitor that is used to study the role of AChE in neuronal signaling and in the development of drugs to treat neurological disorders. CIPC has been studied extensively in vitro and in vivo and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has been studied extensively in both in vitro and in vivo experiments. In vitro studies have shown that this compound is a reversible inhibitor of AChE, and it has been used to study the role of AChE in neuronal signaling. In vivo studies have shown that this compound has a number of biochemical and physiological effects, including increased acetylcholine levels in the brain, increased learning and memory, and improved motor coordination.
Wirkmechanismus
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in learning and memory. By inhibiting AChE, this compound increases the amount of acetylcholine in the brain, which can lead to improved learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vivo studies have shown that this compound increases acetylcholine levels in the brain, which can lead to improved learning and memory. It has also been shown to improve motor coordination and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has a number of advantages for lab experiments. It is relatively simple to synthesize, and it can be used in both in vitro and in vivo experiments. However, it is important to note that this compound is a reversible inhibitor of AChE, which means that its effects are not long-lasting.
Zukünftige Richtungen
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has a number of potential future directions. It could be used to study the role of AChE in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It could also be used to develop drugs to treat these disorders. Additionally, this compound could be used to study the role of AChE in other aspects of brain function, such as learning and memory. Finally, this compound could be used to study the role of AChE in other physiological processes, such as muscle contraction and nerve impulse transmission.
Synthesemethoden
2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is synthesized from 4-chlorophenyl imidazole and 2-chlorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The synthesis of this compound is relatively simple and can be completed in a few steps.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c19-13-7-5-12(6-8-13)16-11-22-18(23-16)25-10-9-21-17(24)14-3-1-2-4-15(14)20/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIBHGFKADSVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)



![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)

![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-bromobenzoate](/img/structure/B6481991.png)
![N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide](/img/structure/B6481998.png)
![N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482010.png)
![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482025.png)